
N,N-Diethylguanidine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylguanidine nitrate is a chemical compound that belongs to the class of guanidines. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the guanidine moiety, and a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylguanidine nitrate typically involves the reaction of diethylamine with cyanamide, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced crystallization techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The guanidine group in N,N-Diethylguanidine nitrate acts as a strong nucleophile due to its resonance-stabilized positive charge and lone pairs on nitrogen. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tetraalkylguanidinium salts. The reaction proceeds via an Sₙ2 mechanism, with the guanidine attacking the electrophilic carbon of the alkyl halide.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives. For example, treatment with acetic acid forms an acetamide derivative with a reported yield of 97.5% under optimized conditions .
Condensation Reactions
The compound participates in condensation reactions, often forming heterocyclic structures:
-
Reaction with Aldehydes : Reacts with formaldehyde in aqueous solution to produce 1-hydroxymethylamino-2-nitroguanidine derivatives . This reaction involves nucleophilic attack by the guanidine’s amino group on the aldehyde carbonyl, followed by dehydration.
-
Cyclization : Under acidic or thermal conditions, intramolecular cyclization forms triazole derivatives. For instance, heating with acetic acid yields 3-methyl-4,5-diamino-1,2,4-triazole .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, generating N,N-Diethylguanidine. This reaction is critical for synthesizing bioactive derivatives .
-
Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) under acidic conditions, leading to cleavage of the guanidine backbone and formation of urea or nitramine byproducts .
Coordination Chemistry
The nitrate ion and guanidine nitrogen atoms act as ligands in metal complexes:
-
Transition Metal Complexation : Forms stable complexes with Cu(II) and Fe(III) ions in aqueous solutions, characterized by shifts in UV-Vis spectra and conductivity changes. These complexes are studied for catalytic applications.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Nitrate Loss : At 150–200°C, the nitrate group dissociates, releasing NOₓ gases.
-
Guanidine Degradation : Above 300°C, the guanidine backbone decomposes into NH₃, CO₂, and ethylamine fragments.
Photolytic Reactions
Exposure to UV light (λ = 254 nm) induces N–N bond cleavage in the guanidine group, producing diethylamine and nitric oxide radicals. This parallels photolysis mechanisms observed in nitrosamines .
Scientific Research Applications
N,N-Diethylguanidine nitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethylguanidine nitrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Diethylguanidine nitrate include:
Guanidine nitrate: A related compound with similar chemical properties and applications.
N,N-Dimethylguanidine nitrate: Another derivative of guanidine with different substituents on the nitrogen atoms.
Uniqueness
This compound is unique due to the presence of two ethyl groups, which influence its chemical reactivity and interactions. This uniqueness makes it suitable for specific applications where other guanidine derivatives may not be as effective.
Properties
CAS No. |
1187-09-3 |
---|---|
Molecular Formula |
C5H14N4O3 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
carbamimidoyl(diethyl)azanium;nitrate |
InChI |
InChI=1S/C5H13N3.NO3/c1-3-8(4-2)5(6)7;2-1(3)4/h3-4H2,1-2H3,(H3,6,7);/q;-1/p+1 |
InChI Key |
HIKGRWPXBCQAII-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+](CC)C(=N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.